![molecular formula C16H13IN2O4S B3033833 3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid CAS No. 1214133-42-2](/img/structure/B3033833.png)
3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid
Overview
Description
This compound is an organic molecule with several functional groups. It contains a propanoic acid group, a sulfonylamino group, a cyanophenyl group, and an iodophenyl group. These groups could potentially give the compound various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyanophenyl and iodophenyl groups are aromatic, while the propanoic acid and sulfonylamino groups contain polar bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic, and the presence of polar groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Enantioselective Syntheses and Absolute Configuration Determination : The compound has been utilized in the enantioselective synthesis and configuration determination of nonsteroidal antiandrogens, demonstrating its importance in developing precise pharmaceutical compounds (Tucker & Chesterson, 1988).
Novel Cyclization and Antimicrobial Activity : Novel cyclization methods involving similar sulfonamido butanoic acids have been developed, indicating its potential in synthesizing new chemical structures with antimicrobial properties (Zareef, Iqbal, & Arfan, 2008).
Crystal Structure Analysis : Research has been conducted on the crystal structure of related compounds, providing insights into the molecular conformation and interactions, which are crucial for understanding the compound's potential applications (Kumarasinghe, Hruby, & Nichol, 2009).
Applications in Drug Synthesis
Intermediate in Drug Synthesis : The compound is used as an intermediate in the synthesis of drugs like dabigatran etexilate mesylate, highlighting its role in pharmaceutical manufacturing (Qi Ya-juan, 2012).
Synthesis of Non-Steroidal Antiinflammatory Drugs : It has been used in the enantioselective syntheses of arylpropanoic acid non-steroidal antiinflammatory drugs, demonstrating its utility in creating therapeutically important molecules (Hamon, Massy-Westropp, & Newton, 1995).
Chemical and Material Science Applications
Dye Synthesis and Analysis : Its derivatives have been synthesized and characterized for use in dyes, showing its application in material science and colorant technology (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Synthetic Routes Exploration : Investigations into synthetic routes for derivatives show the compound's versatility in chemical synthesis and the potential for creating diverse chemical entities (Tye & Skinner, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O4S/c17-13-5-7-14(8-6-13)24(22,23)19-15(16(20)21)9-11-1-3-12(10-18)4-2-11/h1-8,15,19H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNYYIUTHTLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)

![4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3033753.png)
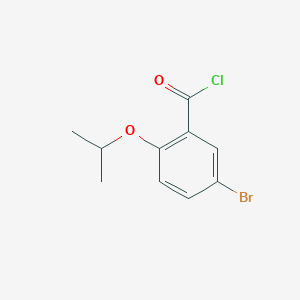
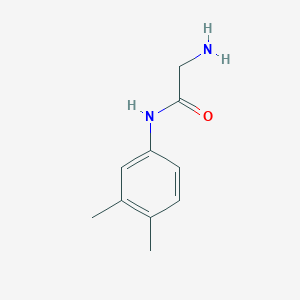
![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)

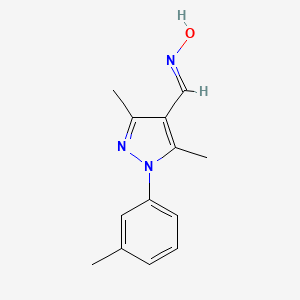
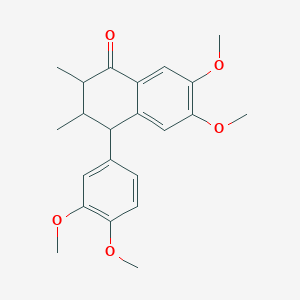
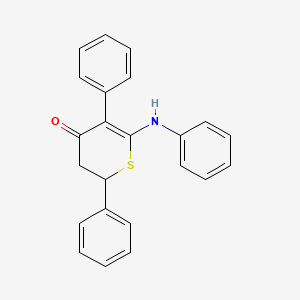

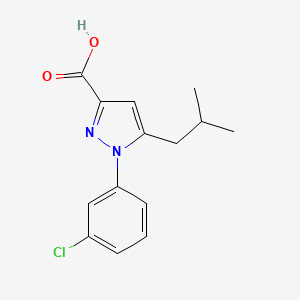
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)